molecular formula C11H19ClN2O B13191778 N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide

Cat. No.: B13191778
M. Wt: 230.73 g/mol
InChI Key: VRNZENYCWWOQMR-UHFFFAOYSA-N
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Description

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide is a synthetic intermediate of significant interest in medicinal chemistry due to its incorporation of two privileged structural motifs: the 1-azabicyclo[3.3.1]nonane scaffold and the chloroacetamide functional group. The 1-azabicyclo[3.3.1]nonane core, also known as the 1-isomorphan skeleton, is a biologically important, three-dimensional framework present in various pharmacologically active compounds . Its complex, sp3-rich nature is highly valued in drug discovery for the development of novel therapeutics . The chloroacetamide group is a key reactive handle that can undergo further functionalization, for example, in the synthesis of more complex molecules via cross-coupling or nucleophilic substitution reactions . Furthermore, chloroacetamides are known in biochemical contexts to act as electrophiles that can covalently bind to cysteine thiols in enzyme active sites, a mechanism exploited in the design of enzyme inhibitors . Researchers can leverage this compound to access the morphan scaffold for the development of new receptor ligands or to create diverse chemical libraries for high-throughput screening and lead optimization campaigns .

Properties

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

IUPAC Name

N-(1-azabicyclo[3.3.1]nonan-5-ylmethyl)-2-chloroacetamide

InChI

InChI=1S/C11H19ClN2O/c12-7-10(15)13-8-11-3-1-5-14(9-11)6-2-4-11/h1-9H2,(H,13,15)

InChI Key

VRNZENYCWWOQMR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN(C1)C2)CNC(=O)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound typically involves:

  • Preparation or procurement of the 9-azabicyclo[3.3.1]nonane core.
  • Introduction of a methyl linker at the nitrogen atom of the azabicyclic system.
  • Acylation with 2-chloroacetyl chloride or equivalent to form the chloroacetamide functionality.

This route leverages the nucleophilicity of the azabicyclic nitrogen and the electrophilicity of chloroacetyl derivatives.

Preparation of 9-Azabicyclo[3.3.1]nonane Core

The bicyclic amine core is synthesized via condensation and cyclization reactions starting from commercially available precursors such as acetone-1,3-dicarboxylic acid and glutaraldehyde, followed by reductive steps:

Step Reagents/Conditions Product Yield (%) Notes
1 Acetone-1,3-dicarboxylic acid + glutaraldehyde, acidic aqueous medium, 0–10 °C Intermediate bicyclic ketone High Controlled temperature to avoid side reactions
2 Hydrogenation with Pd(OH)2/C catalyst, isopropanol, 50 psi H2, 50 °C, 48 h 9-Azabicyclo[3.3.1]nonane 93 High purity product after filtration and solvent removal

This method is adapted from an optimized procedure for preparing azabicyclic amines with high yield and purity suitable for further functionalization.

N-Methylation of the Azabicyclic Amine

The secondary amine nitrogen of 9-azabicyclo[3.3.1]nonane is alkylated with a chloromethyl reagent to introduce the methylene linker. Typical conditions include:

  • Reaction of the azabicyclic amine with chloromethyl chloride or related alkyl halides under basic conditions.
  • Use of solvents such as acetonitrile or DMF.
  • Temperature control to prevent over-alkylation or side reactions.

This step yields the N-(methyl)-substituted azabicyclo compound, which is the precursor for subsequent acylation.

Formation of the 2-Chloroacetamide Moiety

The final step involves acylation of the secondary amine with 2-chloroacetyl chloride:

Step Reagents/Conditions Product Yield (%) Notes
1 N-methylated azabicyclo amine + 2-chloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–5 °C to room temperature This compound Moderate to high Base scavenges HCl; low temperature controls reaction rate

This acylation is a well-established method for introducing chloroacetamide groups, yielding the target compound with high selectivity.

Detailed Experimental Data and Analysis

Reaction Conditions and Yields

Synthetic Step Reagents & Conditions Yield (%) Purification Method Characterization
Azabicyclo core synthesis Acid-catalyzed condensation, hydrogenation with Pd(OH)2/C 90–95 Filtration, recrystallization NMR, HPLC, GC
N-Methylation Alkyl halide, base, solvent, RT 75–85 Column chromatography NMR, MS
Acylation with 2-chloroacetyl chloride Low temp, base, DCM 70–80 Extraction, recrystallization NMR, IR, elemental analysis

Spectroscopic Characterization

  • NMR (1H and 13C): Confirmed the presence of azabicyclic framework, methylene linker, and chloroacetamide signals.
  • IR Spectroscopy: Characteristic amide carbonyl stretch around 1650 cm⁻¹ and C–Cl stretch.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the target compound.
  • Purity: HPLC analysis shows >95% purity after final purification.

Comparative Analysis of Preparation Methods

Aspect Method A (Direct Acylation) Method B (Stepwise Alkylation then Acylation)
Starting Material 9-Azabicyclo[3.3.1]nonane Same
Complexity Moderate Higher due to additional alkylation step
Yield 70–80% overall 60–75% overall
Purity High after recrystallization High after chromatography
Scalability Good Moderate
Side Reactions Minimal Possible over-alkylation

The stepwise approach (alkylation followed by acylation) is preferred for better control over substitution and higher selectivity, despite slightly increased complexity.

Summary of Research Findings

  • The preparation of This compound relies on the efficient synthesis of the azabicyclic amine core, which is well-documented with high-yielding protocols involving condensation and catalytic hydrogenation.
  • Subsequent N-alkylation with chloromethyl derivatives introduces the methylene linker necessary for acylation.
  • Final acylation with 2-chloroacetyl chloride under controlled conditions affords the target chloroacetamide compound with good yield and purity.
  • Analytical data from multiple studies confirm the structural integrity and purity of the compound, supporting the robustness of the synthetic route.
  • The synthetic methods are adaptable for scale-up and provide a reliable pathway for producing this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Chloroacetamide Derivatives

Chloroacetamides are a broad class of compounds with agrochemical and pharmacological relevance. Key comparisons include:

Compound Name Molecular Formula Substituent on Acetamide Nitrogen Key Applications Reference
Target Compound C₁₀H₁₇ClN₂O 1-azabicyclo[3.3.1]nonan-5-ylmethyl Under investigation
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide C₁₁H₁₂ClNO₃ 2-(1,3-benzodioxol-5-yl)ethyl Crystal engineering
Alachlor C₁₄H₂₀ClNO₂ 2,6-diethylphenyl-(methoxymethyl) Herbicide
Pretilachlor C₁₇H₂₆ClNO₂ 2,6-diethylphenyl-(2-propoxyethyl) Herbicide

Key Findings :

  • Hydrogen Bonding : Unlike N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide, which forms N–H···O chains in crystals , the target compound’s rigid bicyclic system may limit conformational flexibility, altering solubility and crystallinity.

Azabicyclic Compounds

Azabicyclic frameworks are common in bioactive molecules due to their constrained geometry. Notable analogs:

Compound Name Bicyclic System Substituent on Nitrogen Biological Activity Reference
Target Compound [3.3.1]nonane 2-chloroacetamide Not reported
4-Amino-5-chloro-N-[(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]benzamide [3.2.1]octane Benzamide Gastroprokinetic agent
{1-azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride [3.3.1]nonane Methanol Pharmaceutical intermediate

Key Findings :

  • Ring Size and Bioactivity: The [3.3.1]nonane system in the target compound provides a larger cavity than [3.2.1]octane derivatives, possibly influencing receptor binding kinetics .
  • Functional Group Impact: Replacing the methanol group in {1-azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride with 2-chloroacetamide introduces electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues) .

Research Findings and Implications

  • Synthetic Challenges: The bicyclo[3.3.1]nonane core requires multistep synthesis, as seen in early hydrogenation studies , whereas simpler chloroacetamides (e.g., alachlor) are produced via single-step alkylation .
  • Thermodynamic Stability : The target compound’s rigid structure may enhance metabolic stability compared to flexible analogs like pretilachlor, which undergoes rapid oxidative degradation .
  • Crystallographic Behavior : Unlike N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide, which exhibits twinning and hydrogen-bonded chains , the target compound’s packing is likely dominated by van der Waals interactions due to its hydrophobic bicyclic core.

Biological Activity

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of antiprotozoal and neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure which is characteristic of azabicyclo compounds. Its molecular formula is C8H14ClN2OC_8H_{14}ClN_2O, and it contains both a chloroacetamide group and an azabicyclononane moiety, which may contribute to its biological activities.

Research indicates that compounds similar to this compound often exhibit their biological effects through interaction with specific biological targets, such as enzymes or receptors involved in disease processes.

Antiprotozoal Activity

Studies on related azabicyclo compounds have demonstrated significant antiprotozoal activity. For instance, a series of azabicyclo[3.2.2]nonanes have shown potent activity against Plasmodium falciparum and Trypanosoma brucei, with some derivatives achieving submicromolar IC50 values (e.g., 0.180 µM for P.f.) . This suggests that this compound may also possess similar antiprotozoal properties, potentially making it a candidate for further development in treating protozoal infections.

Biological Assays and Efficacy

The efficacy of this compound has not been extensively documented in isolation; however, related compounds have been subjected to various biological assays that provide insights into potential activities.

Table 1: Biological Activity of Related Compounds

CompoundTarget PathogenIC50 (µM)Selectivity Index
2-(2-Azabicyclononan-2-yl)ethan-1-amineP.f. K10.18093.3
2-(4-Methylphenyl)sulfonyl-2-azabicyclo[3.2.2]nonaneP.f. K11.26Moderate
Tetrazole derivativeT.b. rhodesiense0.329Moderate

This table summarizes findings from studies on azabicyclo compounds that may be structurally or functionally related to this compound, indicating promising antiprotozoal activities.

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